1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid
Description
1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine core substituted with a carboxylic acid group at the 4-position and a 2-aminoethyl side chain protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly for introducing constrained piperidine scaffolds into target molecules. Its molecular weight and physicochemical properties (e.g., crystalline solid state, moderate polarity) make it suitable for solution- and solid-phase synthesis methodologies.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H26N2O4/c26-22(27)16-9-12-25(13-10-16)14-11-24-23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,24,28)(H,26,27) |
InChI Key |
FPUBYVZBOZJGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection Using Fmoc-Chloride
This is the most common and commercially established method.
$$
\text{Piperidine-4-carboxylic acid} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid}
$$
| Parameter | Details |
|---|---|
| Solvent | Dioxane/water mixture or tetrahydrofuran (THF) |
| Base | Sodium carbonate (Na2CO3) or triethylamine (TEA) |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 4 hours |
| Molar ratio (Fmoc-Cl:substrate) | 1.1:1 to 1.5:1 |
- Dissolve piperidine-4-carboxylic acid in aqueous base solution (e.g., Na2CO3).
- Add Fmoc-Cl dissolved in organic solvent dropwise at 0 °C under stirring.
- Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or HPLC).
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash to remove impurities and dry over anhydrous sodium sulfate.
- Purify by recrystallization or column chromatography.
- The use of mild base and low temperature minimizes side reactions.
- The aqueous-organic biphasic system facilitates the reaction and isolation.
- Purity typically exceeds 97% by HPLC after purification.
Alternative Protection Using Fmoc-OSu (N-hydroxysuccinimide ester)
Fmoc-OSu is a more reactive and milder reagent compared to Fmoc-Cl.
$$
\text{Piperidine-4-carboxylic acid} + \text{Fmoc-OSu} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Fmoc-protected product}
$$
| Parameter | Details |
|---|---|
| Solvent | Dimethylformamide (DMF) or dioxane |
| Base | Triethylamine or N,N-diisopropylethylamine (DIPEA) |
| Temperature | Room temperature |
| Reaction time | 2 to 6 hours |
- Dissolve piperidine-4-carboxylic acid and base in DMF.
- Add Fmoc-OSu slowly with stirring.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, precipitate product by addition of water or extract into organic solvent.
- Purify by recrystallization or chromatography.
- Milder reaction conditions reduce risk of decomposition.
- Higher selectivity and yields reported.
- Suitable for sensitive substrates.
Protection via Carbamate Formation Using Fmoc-Carbonate Derivatives
Less common but reported in literature and patents, this method involves reaction of piperidine nitrogen with Fmoc-carbonate intermediates.
- Requires preparation of reactive Fmoc-carbonate intermediates.
- Reaction proceeds under mild base catalysis.
- Provides high purity products but involves additional synthetic steps.
Purification and Characterization
After synthesis, purification is critical for peptide synthesis applications.
- Purification Methods: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane), silica gel chromatography.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and HPLC purity (>97%).
- Physical Properties: White to off-white crystalline solid, melting point typically around 150-160 °C.
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Base | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Fmoc-Cl Protection | Fmoc-Cl | Dioxane/water, THF | Na2CO3, TEA | 0 °C to RT | 75-90 | >97 | Widely used, cost-effective |
| Fmoc-OSu Protection | Fmoc-OSu | DMF, dioxane | TEA, DIPEA | RT | 80-95 | >98 | Milder, higher selectivity |
| Fmoc-Carbonate Intermediate | Fmoc-carbonate derivatives | Various | Mild base | RT | 70-85 | >97 | More complex, less common |
Chemical Reactions Analysis
Types of Reactions
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the fluorenyl group.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used as coupling agents.
Major Products
The major products formed from these reactions are typically peptides or peptide derivatives, depending on the specific amino acids and conditions used.
Scientific Research Applications
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid and related compounds:
Detailed Research Findings
Structural and Functional Divergences
- Core Heterocycle : Piperidine derivatives (e.g., 148928-15-8) offer a single nitrogen atom for functionalization, while piperazine analogs (e.g., 180576-05-0) provide two nitrogen sites, enabling diverse substitution patterns .
- Substituent Effects: The 2-fluorobenzyl group in 916421-81-3 increases metabolic stability and blood-brain barrier penetration compared to the unsubstituted ethylamino-Fmoc side chain in the target compound .
- Synthetic Utility : Piperidine-4-carboxylic acid derivatives (e.g., 148928-15-8) are synthesized via Fmoc-Cl coupling to piperidine precursors, achieving yields up to 68% after column chromatography . Piperazine analogs require additional steps to install the acetic acid side chain .
Physicochemical Properties
- Solubility : The pyrazole-containing derivative (2059971-10-5) exhibits lower aqueous solubility (LogS = -3.2) compared to the target compound (estimated LogS = -2.5) due to its aromatic heterocycle .
- Thermal Stability : The tert-butyl peroxide derivative of 148928-15-8 (2r in ) is a viscous oil, contrasting with the crystalline nature of the parent carboxylic acid, highlighting the impact of protecting groups on physical state .
Biological Activity
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid, commonly referred to as Fmoc-piperidine-4-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.40 g/mol
- CAS Number : 148928-15-8
- IUPAC Name : 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
The biological activity of this compound is largely attributed to its structural features, particularly the piperidine ring and the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is known for its role in peptide synthesis and can influence the binding affinity of the compound to various biological targets.
Biological Activity Overview
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, particularly histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer.
- Anticancer Potential : The ability of the compound to modulate HDAC activity suggests its potential as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by altering histone acetylation patterns .
- Neuroprotective Effects : Some studies have indicated that piperidine derivatives can exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .
Case Study 1: HDAC Inhibition
A study conducted on azumamides, which are structurally related to Fmoc-piperidine derivatives, demonstrated significant inhibition of class I and class IIb HDACs. The research highlighted that modifications in the piperidine structure could enhance selectivity and potency against specific HDAC isoforms .
| Compound | IC50 (nM) | HDAC Isoform |
|---|---|---|
| Azumamide C | 14 | HDAC1 |
| Azumamide E | 67 | HDAC3 |
Case Study 2: Anticancer Activity
In a comparative study of various piperidine analogs, it was found that compounds with an Fmoc group showed enhanced cytotoxicity against breast cancer cell lines compared to their non-Fmoc counterparts. The mechanism was attributed to increased cellular uptake and subsequent apoptosis induction .
Q & A
Q. What are the established synthetic routes for preparing 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylic acid, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Introduction of the Fmoc group via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate in THF/water) .
- Step 2 : Coupling the Fmoc-protected amine to a piperidine-4-carboxylic acid scaffold using carbodiimide reagents (e.g., DCC or EDC) with HOBt to minimize racemization .
- Step 3 : Purification via flash chromatography or preparative HPLC to isolate the product (>95% purity) .
Critical parameters include pH control during Fmoc protection, solvent choice (e.g., DMF for solubility), and reaction temperature (0–25°C to prevent side reactions) .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of dust .
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation . Desiccate with silica gel to avoid moisture-induced degradation .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify structural integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 451.2) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives containing the Fmoc-piperidine-carboxylic acid moiety?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., piperidine ring substituents) and evaluate activity against target enzymes (e.g., proteases) to isolate structural determinants of bioactivity .
- Crystallography : Co-crystallize derivatives with biological targets (e.g., receptors) to visualize binding interactions and explain potency variations .
- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (excluding non-academic sources like BenchChem) to identify consensus mechanisms .
Q. What experimental strategies mitigate racemization risks during the incorporation of this compound into peptide chains?
- Methodological Answer :
- Coupling Conditions : Use low-temperature (0–4°C) coupling with HATU/Oxyma Pure in DMF, which reduces racemization compared to DCC .
- Steric Shielding : Introduce bulky protecting groups (e.g., tert-butyl) on the piperidine nitrogen to restrict conformational flexibility during peptide elongation .
- Monitoring : Track enantiomeric purity via chiral HPLC after each coupling step .
Q. How does the steric environment of the piperidine ring influence the compound's reactivity in nucleophilic reactions?
- Methodological Answer :
- Steric Maps : Calculate steric hindrance using molecular modeling software (e.g., Schrödinger’s Maestro) to predict reactivity at the carboxylic acid group .
- Kinetic Studies : Compare reaction rates of piperidine derivatives (e.g., 4-methyl vs. 4-H piperidine) with benzyl bromide in acetonitrile to quantify steric effects .
- X-ray Diffraction : Analyze crystal structures to correlate ring puckering (chair vs. boat conformations) with nucleophilic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
